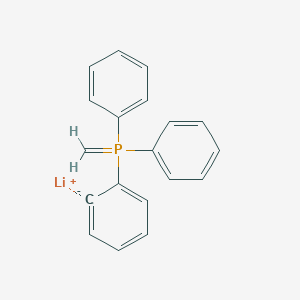
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one is a chlorinated isoindoline derivative. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 3,4,5,6-tetrachlorophthalic anhydride with appropriate amines under controlled conditions. One common method involves refluxing 3,4,5,6-tetrachlorophthalic anhydride with 2-aminoimidazole in acetic acid . The reaction conditions, such as temperature and solvent, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification methods are tailored to meet industrial standards and regulatory requirements.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrachloroisoindoline-1,3-dione, while substitution reactions can produce various functionalized derivatives.
Applications De Recherche Scientifique
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Research into its pharmacological effects and potential as a drug candidate is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. For instance, it has been reported to inhibit certain enzymes by binding to their active sites, thereby modulating their activity . The pathways involved in its biological effects are still under investigation, but it is known to affect cellular processes such as signal transduction and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl-acetic acid
- 3-Phenyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Tetrachlorophthalic anhydride
Uniqueness
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindol-1-one stands out due to its specific chlorination pattern and the resulting electronic properties. This makes it particularly useful in applications requiring high reactivity and stability under various conditions. Its unique structure also allows for selective interactions with biological targets, enhancing its potential in medicinal chemistry.
Propriétés
Numéro CAS |
90745-79-2 |
|---|---|
Formule moléculaire |
C8H3Cl4NO |
Poids moléculaire |
270.9 g/mol |
Nom IUPAC |
4,5,6,7-tetrachloro-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H3Cl4NO/c9-4-2-1-13-8(14)3(2)5(10)7(12)6(4)11/h1H2,(H,13,14) |
Clé InChI |
ULVDMKRXBIKOMK-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


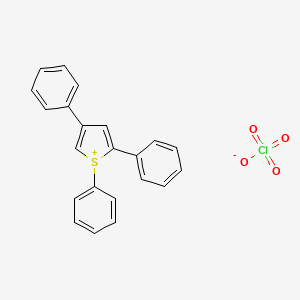
diiodo-lambda~5~-phosphane](/img/structure/B14369412.png)

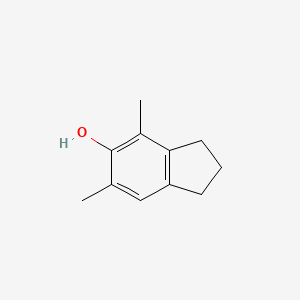
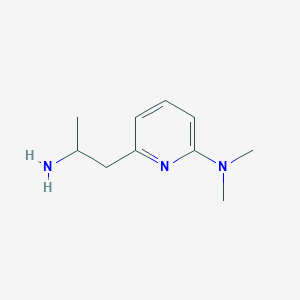
phosphanium bromide](/img/structure/B14369441.png)
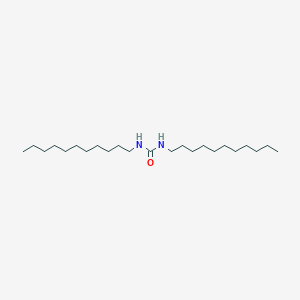
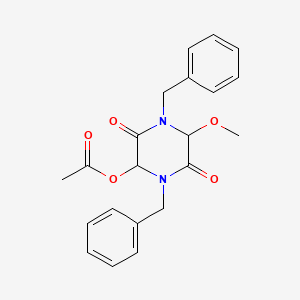
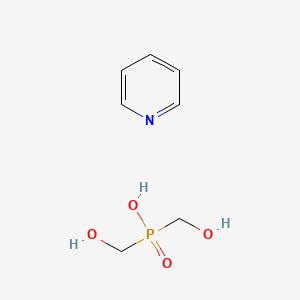
![2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl](/img/structure/B14369454.png)
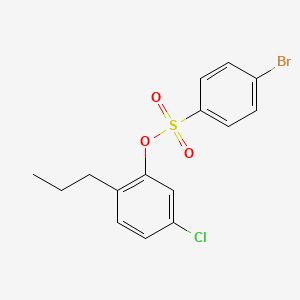
![2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide](/img/structure/B14369468.png)
![Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14369476.png)
